molecular formula C7H7NO3S B1631257 Methyl 2-acetylthiazole-4-carboxylate CAS No. 76275-87-1

Methyl 2-acetylthiazole-4-carboxylate

Cat. No.: B1631257
CAS No.: 76275-87-1
M. Wt: 185.2 g/mol
InChI Key: NKGHYFIJEUOADI-UHFFFAOYSA-N
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Description

Methyl 2-acetylthiazole-4-carboxylate (CAS 76275-87-1) is a high-purity organic compound with the molecular formula C7H7NO3S and a molecular weight of 185.20 g/mol . Its structure features a thiazole ring, a heterocycle known for its significance in various biochemical and pharmaceutical contexts. This specific methyl ester is a key derivative for researchers studying a class of biologically widespread thiazoles. Scientific investigations have identified its structural relative, 2-acetylthiazole-4-carboxylic acid, as a compound of significant biological interest. This related acid has been found in a wide range of organisms, from eukaryotes and eubacteria to archaebacteria, at concentrations suggesting a fundamental biological role . Due to its pervasive distribution and a chemically reactive carbonyl group, 2-acetylthiazole-4-carboxylic acid has been proposed to function as a novel coenzyme . Consequently, this compound serves as a critical synthetic intermediate and analytical standard for researchers in biochemistry and microbiology exploring the function and metabolism of this potential new coenzyme and other thiazole-based bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHYFIJEUOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466476
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-87-1
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-acetyl-1,3-thiazole-4-carboxylate
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Preparation Methods

Synthetic Routes for Methyl 2-Acetylthiazole-4-Carboxylate

Sequential Bromination-Acetylation of Thiazole-4-Carboxylate Intermediates

This method adapts the bromination and acetylation strategy from the synthesis of 2-acetylthiazole to introduce the acetyl group at the 2-position of a pre-formed thiazole-4-carboxylate framework.

Step 1: Synthesis of Methyl Thiazole-4-Carboxylate

The process begins with the oxidation of thiazolidine-4-carboxylic acid, derived from L-cysteine hydrochloride and formaldehyde, using MnO₂ in acetonitrile at 60–80°C for 24–72 hours. Subsequent esterification with methanol and hydrochloric acid yields methyl thiazole-4-carboxylate with a reported yield of 80.8%.

Step 2: Regioselective Bromination at the 2-Position

The methyl thiazole-4-carboxylate undergoes bromination via diazotization. In a sulfuric acid medium, sodium nitrite reacts with the substrate at 0–10°C to form a diazonium intermediate, which is then treated with sodium bromide and copper sulfate to yield methyl 2-bromothiazole-4-carboxylate. Optimized conditions (0–10°C, 1.5–2.0 hours) achieve an 85.8% yield.

Step 3: Lithium-Halogen Exchange and Acetylation

The brominated intermediate reacts with butyllithium at -78°C, followed by quenching with ethyl acetate. This step, adapted from the acetylation of 2-bromothiazole, introduces the acetyl group at the 2-position. Key parameters include:

  • Molar ratio of 2-bromothiazole-4-carboxylate : butyllithium : ethyl acetate = 1 : 1.5 : 2
  • Reaction temperature maintained at -80°C to prevent side reactions
  • Yield of 94.7% under optimal conditions.

Optimization of Critical Reaction Parameters

Temperature and Stoichiometry in Bromination-Acetylation

Parameter Optimal Range Impact on Yield
Bromination Temperature 0–10°C Prevents N₂ gas evolution and byproducts
Butyllithium Equivalents 1.5 mol/mol substrate Ensures complete halogen exchange
Ethyl Acetate Addition Rate 2 hours Minimizes thermal decomposition

Solvent Effects in Cyclocondensation

Polar aprotic solvents (e.g., acetonitrile) improve the solubility of MnO₂ in oxidation steps, while toluene facilitates azeotropic removal of water during esterification.

Challenges and Limitations

Functional Group Compatibility

  • The electron-deficient thiazole ring complicates electrophilic substitutions, requiring strongly activating conditions for acetylation.
  • Ester hydrolysis may occur under prolonged exposure to acidic or basic media during bromination.

Scalability Considerations

  • Cryogenic conditions (-78°C) for butyllithium reactions necessitate specialized equipment, increasing production costs.
  • MnO₂-mediated oxidations generate significant inorganic waste, complicating purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-acetylthiazole-4-carboxylate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can yield thiazolidine derivatives, which are useful intermediates in various synthetic pathways.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of methyl 2-acetylthiazole-4-carboxylate is its potential as an anti-inflammatory agent. Research indicates that it acts as an inhibitor of group IVA cytosolic phospholipase A2 (cPLA2), a key enzyme involved in the inflammatory response. In vitro studies have demonstrated that this compound effectively reduces the release of arachidonic acid, a precursor for pro-inflammatory mediators.

Case Study: Inhibition of cPLA2 Activity

  • Objective : To assess the inhibitory effect on cPLA2.
  • Method : Enzyme kinetics were used to evaluate inhibition potency.
  • Results : this compound showed significant inhibition of cPLA2 activity, suggesting its potential for treating inflammatory diseases.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogenic microorganisms.

Comparison with Other Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundThiazole ring with acetyl and carboxylic acidAnti-inflammatory and antimicrobial properties
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylateDihydrothiazole structureAntimicrobial activity
Thiazole derivatives (general class)Varying substituents on thiazoleDiverse biological activities including antifungal and antibacterial effects

This comparison highlights the unique position of this compound in terms of its dual anti-inflammatory and antimicrobial capabilities.

Synthesis and Modification

The synthesis of this compound can be optimized using various methods to enhance yield and purity. A notable synthetic method involves the use of butyllithium for acetylation reactions under controlled temperatures to minimize side reactions .

Synthesis Steps Overview

  • Preparation of thiazolamine from thiocarbamide and monochloroacetaldehyde.
  • Conversion of thiazolamine to 2-bromo thiazole.
  • Acetylation of 2-bromo thiazole using butyllithium and ethyl acetate.

These steps ensure high yields while maintaining the integrity of the compound's structure.

Mechanism of Action

The mechanism of action of methyl 2-acetylthiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-4-Carboxylate Derivatives

Compound Name CAS Number Substituent (2-position) Ester Group Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Notes
Methyl 2-acetylthiazole-4-carboxylate 76275-87-1 Acetyl (-COCH₃) Methyl C₇H₇NO₃S 185.20 Solid Anti-cancer research
Ethyl 2-acetylthiazole-4-carboxylate 160060-21-9 Acetyl (-COCH₃) Ethyl C₈H₉NO₃S 199.22 Not reported Pharmaceutical intermediate
Methyl 2-chlorothiazole-4-carboxylate 72605-86-8 Chloro (-Cl) Methyl C₅H₄ClNO₂S 177.52 Not reported Organic synthesis precursor
Methyl 2-phenylthiazole-4-carboxylate 7113-2-2 Phenyl (-C₆H₅) Methyl C₁₁H₉NO₂S 219.27 Not reported Material science applications
Ethyl 2-aminothiazole-4-carboxylate 5398-36-7 Amino (-NH₂) Ethyl C₆H₈N₂O₂S 172.21 Pale yellow powder Drug synthesis (e.g., antibiotics)
Methyl 2-aminothiazole-4-carboxylate Not provided Amino (-NH₂) Methyl C₅H₆N₂O₂S 158.18 Not reported Biochemical intermediates

Substituent Effects on Reactivity and Properties

  • Acetyl Group (this compound) :
    The electron-withdrawing acetyl group enhances electrophilic reactivity at the thiazole ring, making it suitable for nucleophilic substitution or condensation reactions. This property is exploited in medicinal chemistry for designing bioactive molecules .

  • Chloro Group (Methyl 2-Chlorothiazole-4-Carboxylate) :
    The chloro substituent is strongly electron-withdrawing, increasing the electrophilicity of the thiazole ring. This compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

  • Phenyl Group (Methyl 2-Phenylthiazole-4-Carboxylate) :
    The bulky phenyl group introduces steric hindrance, reducing reactivity but enhancing stability. Such derivatives are explored in material science for their aromatic stacking properties .

  • Amino Group (Ethyl/Methyl 2-Aminothiazole-4-Carboxylate): The amino group is electron-donating, increasing nucleophilicity. These compounds are key intermediates in synthesizing thiazole-based drugs, such as sulfathiazole antibiotics .

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., this compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters.
    • Ethyl esters (e.g., Ethyl 2-acetylthiazole-4-carboxylate) have increased lipophilicity, which can enhance bioavailability in pharmaceutical applications .

Biological Activity

Methyl 2-acetylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its significant biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into its biological activity, synthesis, comparative analysis with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiazole ring, an acetyl group, and a carboxylate moiety. Its molecular formula is C7H7NO3SC_7H_7NO_3S, which contributes to its diverse biological activities. The compound's structure allows it to participate in various chemical reactions such as nucleophilic substitution and acylation, making it a versatile candidate for drug development.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties . It has been identified as a potent inhibitor of group IVA cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid from membrane phospholipids, which serves as a precursor for pro-inflammatory mediators. In vitro studies have demonstrated that this compound effectively inhibits cPLA2 activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness in combating microbial infections positions it as a potential lead compound for developing new antimicrobial agents . The compound's structural features may enhance its binding affinity to bacterial targets, further contributing to its efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with other thiazole-containing compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundThiazole ring with acetyl and carboxylic acidNotable for cPLA2 inhibition
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylateDihydrothiazole structureExhibits antimicrobial activity
Thiazole derivatives (general class)Varying substituents on thiazoleDiverse biological activities including antifungal and antibacterial effects

This table highlights this compound's distinctive role in inhibiting cPLA2 compared to other thiazoles that may exhibit broader antimicrobial or antifungal activities .

The synthesis of this compound typically involves several chemical reactions that can vary based on laboratory practices. Understanding the specific mechanism of action remains an area needing further investigation; however, preliminary studies suggest interactions with specific proteins involved in metabolic pathways may influence their activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of cPLA2 : A study demonstrated that this compound inhibits cPLA2 with an IC50 value significantly lower than many established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits notable activity against Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains .
  • Antioxidant Activity : Related thiazoles have been reported to possess antioxidant properties, which may contribute to their overall therapeutic potential .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-acetylthiazole-4-carboxylate?

Methodological Answer: The synthesis of thiazole derivatives typically involves coupling reactions under controlled conditions. For example, similar compounds (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide) are synthesized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in aprotic solvents (e.g., DMF or dichloromethane). Reaction parameters such as pH (neutral to slightly acidic), temperature (room temperature to 60°C), and stoichiometric ratios of reactants are critical for achieving yields >85% . Purification via column chromatography and recrystallization ensures purity, with structural confirmation via 1^1H NMR and mass spectrometry (MS).

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR peaks for the acetyl group (δ ~2.5–3.0 ppm) and ester moiety (δ ~3.7–4.0 ppm) confirm functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass matching the molecular formula (e.g., C7_7H7_7NO3_3S).
  • Melting Point Analysis: Sharp melting points (e.g., 157–158°C for related compounds) indicate purity .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation).

Q. What are common derivatization reactions for thiazole-4-carboxylates?

Methodological Answer:

  • Substitution: The acetyl group at the 2-position can undergo nucleophilic substitution. For instance, reaction with alkyl halides in the presence of K2_2CO3_3 yields N-alkylated derivatives.
  • Oxidation/Reduction: Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts thiazoles to sulfoxides, while NaBH4_4 reduces acetyl groups to alcohols .
  • Ester Hydrolysis: Basic hydrolysis (NaOH/EtOH) cleaves the methyl ester to the carboxylic acid, enabling further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement, focusing on resolving bond lengths (e.g., C=O at ~1.21 Å) and angles. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • ORTEP-III: Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the acetyl group .
  • Packing Analysis: Identify crystal packing motifs (e.g., herringbone patterns) to correlate with solubility and stability .

Q. How can conformational analysis elucidate the reactivity of this compound?

Methodological Answer:

  • Cremer-Pople Parameters: Quantify ring puckering in thiazole derivatives using amplitude (q) and phase angle (φ) coordinates. For example, planar thiazole rings (q ≈ 0 Å) exhibit higher resonance stabilization, while puckered conformers (q > 0.2 Å) may show enhanced nucleophilicity at the 4-carboxylate position .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic effects (e.g., acetyl group electron-withdrawing properties) on reaction pathways .

Q. What strategies mitigate decomposition during storage or experimental handling?

Methodological Answer:

  • Stability Studies: Monitor degradation via HPLC under varying conditions (pH, temperature, light). For example, store at –20°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis or oxidation .
  • Solvent Selection: Use anhydrous DMSO or DMF for stock solutions to minimize water-induced ester hydrolysis.
  • Degradation Pathway Mapping: LC-MS identifies major degradation products (e.g., free carboxylic acid from ester cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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